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For Researchers, Scientists, and Drug Development Professionals

Abstract
O-2172 is a potent and selective dopamine reuptake inhibitor (DRI) that has garnered interest

within the scientific community for its potential applications in neuroscience research and drug

development.[1] As a carbacyclic analog of methylphenidate, O-2172 distinguishes itself

through a unique structural modification where the piperidine ring is substituted with a

cyclopentane moiety, and a 3,4-dichloro substitution is present on the phenyl ring.[1] This guide

provides a comprehensive overview of the chemical structure, mechanism of action, and

pharmacological properties of O-2172, supplemented with detailed experimental protocols and

data presented for clarity and comparative analysis.

Chemical Structure and Properties
O-2172, scientifically known as methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate, is a small

molecule with the chemical formula C₁₄H₁₆Cl₂O₂.[1][2] Its structure is characterized by a central

acetic acid methyl ester scaffold attached to a cyclopentane ring and a 3,4-dichlorinated phenyl

group.

Chemical Identifiers:

IUPAC Name: methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate[1]
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SMILES: Clc1ccc(cc1Cl)C(C(=O)OC)C2CCCC2[1]

Molecular Formula: C₁₄H₁₆Cl₂O₂[1][2]

Molecular Weight: 287.18 g/mol [1]

CAS Number: 521062-92-0[1]

Mechanism of Action
O-2172 functions as a potent inhibitor of the dopamine transporter (DAT), a key protein

responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic

neuron.[1] By blocking DAT, O-2172 increases the extracellular concentration of dopamine,

thereby enhancing dopaminergic neurotransmission. This mechanism is central to the

pharmacological effects of many stimulants and antidepressants.

Quantitative Pharmacological Data
The following table summarizes the in vitro inhibitory activity of O-2172 on the dopamine and

serotonin transporters.

Transporter IC₅₀ (nM) Reference

Dopamine Transporter (DAT) 47 [3]

Serotonin Transporter (SERT) 7000 [3]

The data clearly indicates that O-2172 is significantly more potent in inhibiting the dopamine

transporter compared to the serotonin transporter, highlighting its selectivity. It is reported to

have approximately one-third the potency of methylphenidate.[1]

Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are based

on established methods for characterizing dopamine and serotonin transporter inhibitors and

can be adapted for the evaluation of O-2172.
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In Vitro [³H]Dopamine Uptake Inhibition Assay
This assay is fundamental for determining the potency of a compound in inhibiting dopamine

reuptake by the dopamine transporter.

Objective: To determine the IC₅₀ value of O-2172 for the inhibition of dopamine uptake via DAT.

Materials:

Cells stably expressing the human dopamine transporter (hDAT) or synaptosomes prepared

from rodent striatum.

[³H]Dopamine (radioligand).

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

O-2172 solutions at various concentrations.

A known DAT inhibitor (e.g., GBR 12909) as a positive control.

Scintillation cocktail and a liquid scintillation counter.

Procedure:

Cell/Synaptosome Preparation: Prepare a suspension of hDAT-expressing cells or striatal

synaptosomes in the assay buffer.

Assay Setup: In a 96-well plate, add the cell or synaptosome suspension to each well.

Pre-incubation: Add varying concentrations of O-2172 or the positive control to the wells and

pre-incubate for 10-20 minutes at 37°C.

Uptake Initiation: Initiate dopamine uptake by adding a fixed concentration of [³H]Dopamine

to each well.

Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C to allow for

dopamine uptake.
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Termination: Terminate the uptake by rapid filtration through glass fiber filters, followed by

washing with ice-cold assay buffer to remove unbound radioligand.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a liquid scintillation counter.

Data Analysis: Determine the concentration of O-2172 that inhibits 50% of the specific

[³H]Dopamine uptake (IC₅₀) by non-linear regression analysis of the concentration-response

curve.

In Vitro [³H]Serotonin Uptake Inhibition Assay
This assay is used to assess the selectivity of the compound by measuring its inhibitory effect

on the serotonin transporter.

Objective: To determine the IC₅₀ value of O-2172 for the inhibition of serotonin uptake via

SERT.

Materials:

Cells stably expressing the human serotonin transporter (hSERT) or synaptosomes from a

relevant brain region.

[³H]Serotonin (5-HT) (radioligand).

Assay buffer.

O-2172 solutions at various concentrations.

A known SERT inhibitor (e.g., fluoxetine) as a positive control.

Scintillation cocktail and a liquid scintillation counter.

Procedure: The procedure is analogous to the dopamine uptake inhibition assay, with the

substitution of [³H]Serotonin for [³H]Dopamine and the use of hSERT-expressing cells or

appropriate synaptosomes.

Signaling Pathways and Experimental Workflows

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b12762857?utm_src=pdf-body
https://www.benchchem.com/product/b12762857?utm_src=pdf-body
https://www.benchchem.com/product/b12762857?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12762857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Signaling Pathway of Dopamine Transporter Inhibition
The inhibition of the dopamine transporter by O-2172 leads to an accumulation of extracellular

dopamine, which in turn modulates downstream signaling cascades.
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Caption: Inhibition of DAT by O-2172 increases synaptic dopamine levels.

Experimental Workflow for In Vitro Inhibition Assay
The following diagram illustrates the general workflow for determining the inhibitory potency of

a compound on a monoamine transporter.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b12762857?utm_src=pdf-body
https://www.benchchem.com/product/b12762857?utm_src=pdf-body-img
https://www.benchchem.com/product/b12762857?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12762857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Cells/Synaptosomes
Expressing Transporter

Add Varying Concentrations
of O-2172

Pre-incubate

Add [³H]Dopamine or
[³H]Serotonin

Incubate for Uptake

Terminate Uptake
(Filtration & Washing)

Measure Radioactivity
(Scintillation Counting)

Analyze Data
(Calculate IC₅₀)

End

Click to download full resolution via product page

Caption: General workflow for monoamine transporter inhibition assay.

Pharmacokinetics
Specific pharmacokinetic data for O-2172 is not extensively available in the public domain.

However, as a structural analog of methylphenidate, some general pharmacokinetic properties

might be inferred, though this should be done with caution. Methylphenidate is known to be
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well-absorbed orally and readily crosses the blood-brain barrier.[4] It has a relatively short half-

life, typically in the range of 2 to 3 hours.[4] The metabolism of methylphenidate primarily

occurs through de-esterification to ritalinic acid.[5] Further research is required to determine the

specific pharmacokinetic profile of O-2172, including its absorption, distribution, metabolism,

and excretion (ADME) properties.

Synthesis
A detailed, step-by-step synthesis protocol for O-2172 is not readily available in the peer-

reviewed literature. However, the synthesis of related cyclopentyl derivatives has been

described.[6][7] The synthesis of O-2172 would likely involve the preparation of a 3,4-

dichlorophenylacetic acid precursor, followed by esterification and the introduction of the

cyclopentyl group.

Conclusion
O-2172 is a valuable research tool for investigating the role of the dopamine transporter in

various physiological and pathological processes. Its high potency and selectivity for DAT make

it a suitable candidate for preclinical studies aimed at understanding the neurobiology of

dopamine and for the development of novel therapeutics targeting the dopaminergic system.

Further studies are warranted to fully characterize its pharmacokinetic profile, in vivo efficacy,

and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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